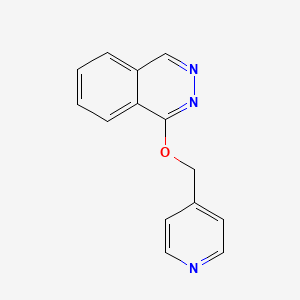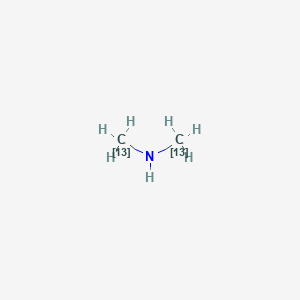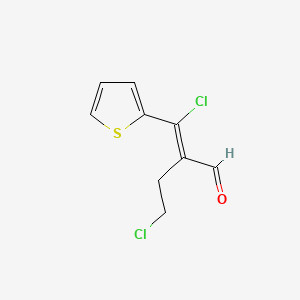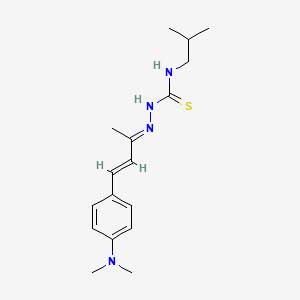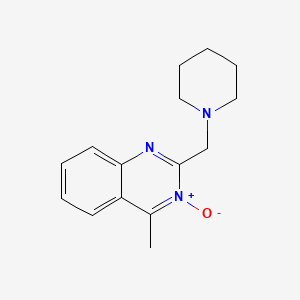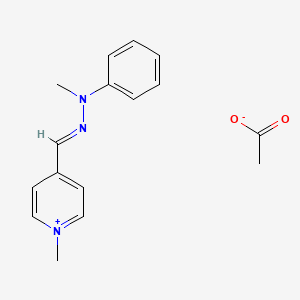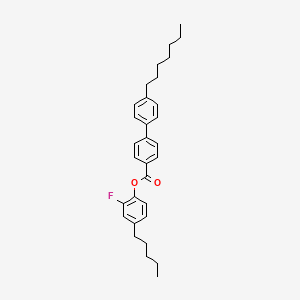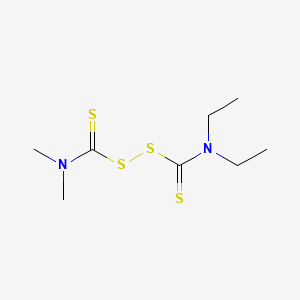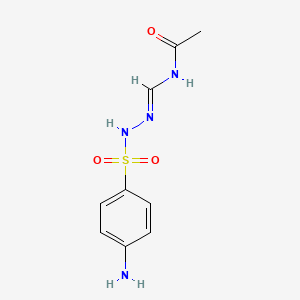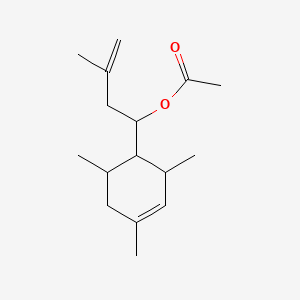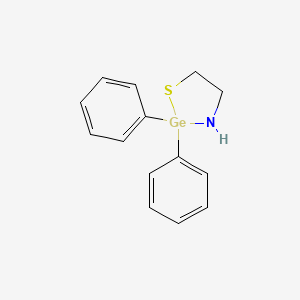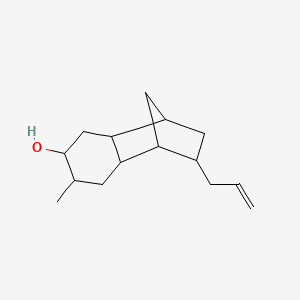
N-Acetyl-S-(4-chloro-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl)-L-cysteine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(4-chloro-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl)-L-cysteine methyl ester is a complex organic compound It is characterized by the presence of a furan ring, a chloro substituent, and a cysteine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(4-chloro-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl)-L-cysteine methyl ester typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Cysteine Derivative: This step involves the coupling of the furan derivative with a cysteine derivative, often using peptide coupling reagents such as EDCI or DCC.
Acetylation and Esterification: The final steps involve acetylation of the amino group and esterification of the carboxyl group using acetic anhydride and methanol, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the sulfur atom.
Reduction: Reduction reactions can target the carbonyl groups and the chloro substituent.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution could produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a potential drug candidate or a building block for drug synthesis.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Biochemical Research: For studying enzyme interactions, metabolic pathways, or as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The furan ring and the cysteine derivative could play crucial roles in binding interactions and biochemical activity.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-(4-chloro-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl)-L-cysteine: A related compound without the acetyl group.
Furan Derivatives: Various furan-based compounds with different substituents.
Uniqueness
N-Acetyl-S-(4-chloro-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl)-L-cysteine methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
142762-80-9 |
|---|---|
Fórmula molecular |
C10H12ClNO6S |
Peso molecular |
309.72 g/mol |
Nombre IUPAC |
methyl (2R)-2-acetamido-3-[(4-chloro-2-hydroxy-5-oxo-2H-furan-3-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C10H12ClNO6S/c1-4(13)12-5(8(14)17-2)3-19-7-6(11)9(15)18-10(7)16/h5,10,16H,3H2,1-2H3,(H,12,13)/t5-,10?/m0/s1 |
Clave InChI |
VJFDBAHNMIFSQH-FPVSGXLUSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSC1=C(C(=O)OC1O)Cl)C(=O)OC |
SMILES canónico |
CC(=O)NC(CSC1=C(C(=O)OC1O)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


